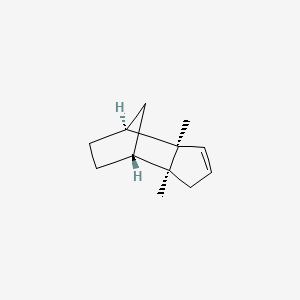
Albene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albene: is a tricyclic natural hydrocarbon with the molecular formula C₁₂H₁₈ . It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Alkynes: Alkenes, including Albene, can be synthesized from alkynes through reduction with hydrogen in the presence of palladised charcoal.
From Alkyl Halides: Heating alkyl halides with alcoholic potassium hydroxide results in the formation of alkenes through dehydrohalogenation.
From Vicinal Dihalides: Vicinal dihalides react with zinc metal to lose halogen molecules, forming alkenes.
From Alcohols: Alcohols react with concentrated sulfuric acid, leading to the formation of alkenes through acidic dehydration.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods such as catalytic coupling reactions and reduction of alkynes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Albene can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can participate in substitution reactions, particularly electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, acids.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
Chemistry: Albene is used as a model compound in studying reaction mechanisms and synthetic pathways . Biology: Research on this compound includes its potential biological activity and interactions with biomolecules . Medicine: this compound derivatives are explored for their pharmacological properties . Industry: this compound is used in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
Albene exerts its effects through various molecular pathways, including interactions with enzymes and receptors. Its unique structure allows it to participate in specific binding and catalytic processes .
Comparison with Similar Compounds
Ethene (C₂H₄): A simpler alkene with a double bond.
Propene (C₃H₆): Another simple alkene with a double bond.
Cyclohexene (C₆H₁₀): A cyclic alkene with a double bond.
Uniqueness: Albene’s tricyclic structure distinguishes it from simpler alkenes, providing unique reactivity and applications .
Properties
CAS No. |
38451-64-8 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-11-6-3-7-12(11,2)10-5-4-9(11)8-10/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+,11+,12-/m0/s1 |
InChI Key |
HKLBEHRJWPWLOB-QCNOEVLYSA-N |
Isomeric SMILES |
C[C@@]12CC=C[C@@]1([C@H]3CC[C@@H]2C3)C |
Canonical SMILES |
CC12CC=CC1(C3CCC2C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


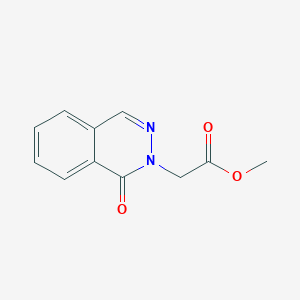
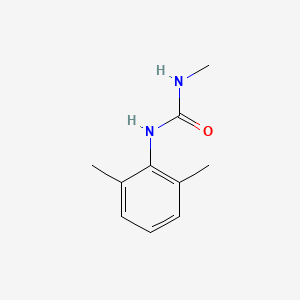


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
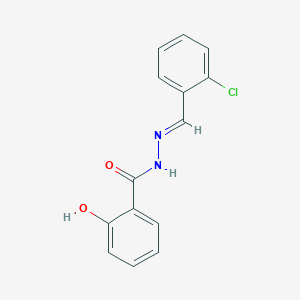
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
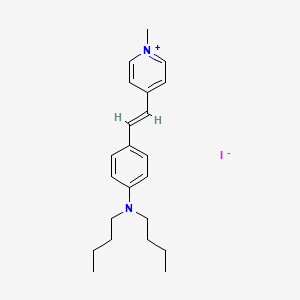

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

